molecular formula C7H15NO2 B13602900 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol

Cat. No.: B13602900
M. Wt: 145.20 g/mol
InChI Key: HYKHIEVXNBEDEZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-3-ene-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .

Industrial Production Methods

Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.

Major Products Formed

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its specific structure, which includes both an aminomethyl group and a pent-3-ene-1,2-diol backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(aminomethyl)-4-methylpent-3-ene-1,2-diol

InChI

InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3

InChI Key

HYKHIEVXNBEDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(CN)(CO)O)C

Origin of Product

United States

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